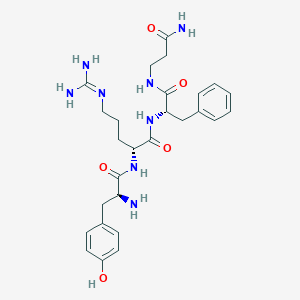

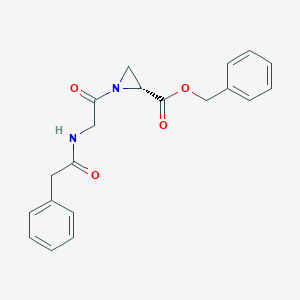

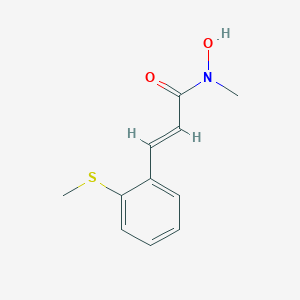

![molecular formula C17H16F3NO3 B238703 2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)

2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide is a chemical compound that belongs to the class of acetanilide herbicides. It is commonly known as 'Butafenacil' and is used as a herbicide to control broadleaf weeds in crops such as soybean, cotton, and peanuts. Butafenacil is a selective herbicide, which means that it only targets specific types of weeds without harming the crops.

Mecanismo De Acción

The mechanism of action of Butafenacil involves the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, which is essential for the synthesis of chlorophyll in plants. By inhibiting the PPO enzyme, Butafenacil prevents the synthesis of chlorophyll, leading to the death of the targeted weeds. The selectivity of Butafenacil is due to the fact that the PPO enzyme in crops is less sensitive to inhibition than the PPO enzyme in weeds.

Biochemical and Physiological Effects:

Butafenacil has been found to have a low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and should be used with caution near water bodies. Butafenacil can also cause skin and eye irritation in humans and should be handled with protective equipment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Butafenacil is a useful tool for studying the physiology and biochemistry of plants. Its selectivity makes it easier to study the effects of specific herbicides on crop plants and weeds. However, the high cost of Butafenacil and its potential environmental impact limit its use in lab experiments.

Direcciones Futuras

There are several future directions for the research and development of Butafenacil. One area of research is the development of new formulations of Butafenacil that are more environmentally friendly and have a lower potential for leaching into groundwater. Another area of research is the investigation of the potential use of Butafenacil as a fungicide and insecticide. Finally, the development of new herbicides based on the mechanism of action of Butafenacil could lead to the discovery of more selective and effective herbicides for crop protection.

Métodos De Síntesis

The synthesis of Butafenacil involves the reaction of 2,4-dimethylphenol with 4-trifluoromethoxyaniline in the presence of a base such as potassium carbonate. The resulting product is then acetylated with acetic anhydride to form Butafenacil. The synthesis method is a multistep process that requires careful control of reaction conditions to obtain a high yield of the desired product.

Aplicaciones Científicas De Investigación

Butafenacil has been extensively studied for its herbicidal properties. It has been found to be effective in controlling a wide range of broadleaf weeds in crops such as soybean, cotton, and peanuts. Several studies have also investigated the environmental impact of Butafenacil and its potential to leach into groundwater. In addition, Butafenacil has been studied for its potential use as a fungicide and insecticide.

Propiedades

Fórmula molecular |

C17H16F3NO3 |

|---|---|

Peso molecular |

339.31 g/mol |

Nombre IUPAC |

2-(2,4-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide |

InChI |

InChI=1S/C17H16F3NO3/c1-11-3-8-15(12(2)9-11)23-10-16(22)21-13-4-6-14(7-5-13)24-17(18,19)20/h3-9H,10H2,1-2H3,(H,21,22) |

Clave InChI |

JBEBKEAGJSATOF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C |

SMILES canónico |

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B238621.png)

![2-[(5S,6R,7R,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B238635.png)

![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B238638.png)

![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-[(2S,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,5-dihydroxy-2-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B238641.png)

![N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)